molecular formula C14H22N2O8 B13168633 cis-1,2-Diaminocyclohexane-n,n,n',n'-tetraaceticacid

cis-1,2-Diaminocyclohexane-n,n,n',n'-tetraaceticacid

Cat. No.: B13168633
M. Wt: 346.33 g/mol
InChI Key: FCKYPQBAHLOOJQ-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid: is an organic compound with the chemical formula C14H22N2O8. It is a derivative of cyclohexane and contains two amino groups and four acetic acid groups. This compound is known for its ability to act as a chelating agent, forming stable complexes with metal ions. It is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid typically involves the reaction of cis-1,2-Diaminocyclohexane with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

cis-1,2-Diaminocyclohexane+4Chloroacetic acidcis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid+4HCl\text{cis-1,2-Diaminocyclohexane} + 4 \text{Chloroacetic acid} \rightarrow \text{cis-1,2-Diaminocyclohexane-n,n,n',n'-tetraacetic acid} + 4 \text{HCl} cis-1,2-Diaminocyclohexane+4Chloroacetic acid→cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid+4HCl

Industrial Production Methods: In industrial settings, the production of cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid involves the hydrogenation of o-phenylenediamine followed by the reaction with chloroacetic acid. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Chelation: cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid forms stable chelates with metal ions such as calcium, magnesium, and iron. This property is utilized in various applications, including water treatment and analytical chemistry.

    Substitution Reactions: The amino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Chelation: Typically involves the use of metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products:

    Chelates: Metal complexes with enhanced stability.

    Substituted Derivatives: Compounds with modified functional groups for specific applications.

Scientific Research Applications

cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:

Mechanism of Action

cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While all these compounds share the ability to form stable metal complexes, cis-1,2-Diaminocyclohexane-n,n,n’,n’-tetraacetic acid is unique due to its cyclohexane backbone, which imparts different steric and electronic properties to the chelate complexes .

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid (EDTA)
  • Diethylenetriaminepentaacetic acid (DTPA)
  • Nitrilotriacetic acid (NTA)

These compounds are widely used in various applications, but the specific choice of chelating agent depends on the desired properties of the metal complex and the application requirements.

Properties

Molecular Formula

C14H22N2O8

Molecular Weight

346.33 g/mol

IUPAC Name

2-[[(1R,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10+

InChI Key

FCKYPQBAHLOOJQ-AOOOYVTPSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.